molecular formula C9H9N3O B1632277 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one CAS No. 380605-29-8

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Cat. No.: B1632277
CAS No.: 380605-29-8
M. Wt: 175.19 g/mol
InChI Key: JTPBTNNOXCHJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (CAS 380605-29-8) is a high-value chemical building block in medicinal chemistry and drug discovery research. This imidazopyridine derivative serves as a crucial synthetic intermediate for developing novel therapeutic agents. Its significant research value is demonstrated in the synthesis of imidazo[1,2-a]pyridine derivatives that function as highly potent respiratory syncytial virus (RSV) fusion inhibitors, with some resulting compounds exhibiting single-digit nanomolar antiviral activity (EC50 < 10 nM) . Furthermore, the imidazo[4,5-c]pyridin-2-one scaffold is a key structural motif in the design of new Src family kinase (SFK) inhibitors . Derivatives based on this core structure have shown promising antiproliferative activity against glioblastoma multiforme (GBM) cell lines, positioning them as candidates for oncology research . The compound's structural resemblance to purines allows it to interact with various enzymatic targets, underpinning its broad utility in exploring treatments for cancers, viral infections, and other diseases . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopropyl-3H-imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-11-7-5-10-4-3-8(7)12(9)6-1-2-6/h3-6H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPBTNNOXCHJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=NC=C3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Cyclopropylamine

In the initial step, 3-nitro-4-chloropyridine reacts with cyclopropylamine in ethanol under reflux conditions, facilitated by diisopropylethylamine (DIPEA) as a base. This substitution replaces the chlorine atom with the cyclopropyl group, yielding 3-nitro-4-(cyclopropylamino)pyridine. Reported yields exceed 90% after recrystallization.

Catalytic Hydrogenation

The nitro group of the intermediate is reduced to an amine using palladium on carbon (Pd/C) under hydrogen pressure (50 psi). This step achieves quantitative conversion to 3-amino-4-(cyclopropylamino)pyridine, with careful control of reaction time (16 hours) to prevent over-reduction.

Cyclization via Carbonyl Diimidazole (CDI)

The final cyclization employs CDI in acetonitrile at 0–20°C, forming the imidazo[4,5-c]pyridine core. The reaction proceeds through carbamate intermediate formation, followed by intramolecular nucleophilic attack. Purification via filtration yields the title compound at 65–78% efficiency.

Table 1: Representative Yields and Conditions for Multi-Step Synthesis

Step Reagents/Conditions Yield Reference
1 EtOH, DIPEA, reflux, 10 h 96%
2 Pd/C, H₂, EtOH, 16 h 90.6%
3 CDI, CH₃CN, 0–20°C, 16 h 78.2%

Alternative Synthetic Routes and Methodological Variations

Microwave-Assisted Condensation

A patent application discloses a microwave-assisted variant where 2-amino-3-hydroxypyridine reacts with cyclopropanecarboxylic acid. This method reduces reaction time from hours to minutes (30–60 minutes) but requires specialized equipment.

Ritter-Type Cyclization

Intermolecular Ritter-type reactions using Bi(OTf)₃ and p-TsOH·H₂O catalysts enable one-pot assembly of the imidazo[4,5-c]pyridine scaffold. However, this approach introduces regiochemical challenges, necessitating stringent temperature control (150°C).

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) outperform THF or DMF in cyclization steps, minimizing side reactions and improving crystallinity. Ethanol proves ideal for substitution reactions due to its ability to dissolve both amine and pyridine substrates.

Catalytic Efficiency

Pd/C loading at 5–10% w/w balances cost and activity in hydrogenation. Higher catalyst loads (>15%) risk colloidal Pd formation, complicating filtration.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Automated radial synthesis platforms enable linear and convergent routes by integrating reaction modules for substitution, hydrogenation, and cyclization. This technology reduces manual intervention and enhances reproducibility, though scalability beyond kilogram-scale remains untested.

Waste Stream Management

Recovery of DIPEA and ethanol via distillation reduces environmental impact. Pd/C spent catalysts are reclaimed through incineration, recovering palladium for reuse.

Chemical Reactions Analysis

Step 1: Hydrogenation

  • Reagents : 10% Pd/C catalyst, ethanol.

  • Conditions : Hydrogenation at 50 psi H₂ for 16 hours at room temperature .

  • Purpose : Reduces nitro groups to amines, preparing intermediates for subsequent cyclization.

Step 2: Cyclization with Carbonyldiimidazole (CDI)

  • Reagents : Carbonyldiimidazole (CDI), acetonitrile.

  • Conditions : Reaction at 0–20°C, followed by warming to room temperature and stirring for 16 hours .

  • Yield : 65–78.2% .

  • Mechanism : CDI facilitates cyclization by activating carbonyl groups, forming the imidazo[4,5-c]pyridine core.

Step 3: Purification

  • Method : Filtration, washing with cold acetonitrile, and vacuum drying.

  • Result : Pure product confirmed via NMR and mass spectrometry .

Step Reagents Conditions Yield Source
Hydrogenation10% Pd/C, ethanol50 psi H₂, RT, 16 h90.6%
CyclizationCDI, acetonitrile0–20°C → RT, 16 h65–78.2%

Reaction Types

The compound’s reactivity is influenced by its heterocyclic structure and substituents:

Hydrogenation

  • Role : Critical for reducing intermediates (e.g., nitro groups) to amine precursors .

  • Catalyst : Palladium-based catalysts (e.g., 10% Pd/C) enable selective reduction .

Cyclization

  • Mechanism : CDI-mediated activation of carbonyl groups drives intramolecular cyclization .

  • Advantage : High-yield process under mild conditions (0–20°C) .

Reagent Compatibility

  • CDI : Essential for efficient cyclization, avoiding side reactions .

  • Solvents : Acetonitrile is preferred for dissolution and reaction stability .

Scientific Research Applications

Antiviral Activity

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one has been identified as a novel inhibitor of the human La protein, which plays a crucial role in viral replication. Studies have demonstrated its effectiveness against various viruses by disrupting the interaction between the La protein and viral RNA, thereby inhibiting viral replication processes .

Cancer Research

The compound has also shown promise in cancer research due to its ability to inhibit specific cellular pathways associated with tumor growth. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Neurological Studies

Research indicates potential applications in neuropharmacology. The structural characteristics of this compound suggest that it may interact with neurotransmitter systems, making it a candidate for further studies in treating neurological disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of cyclopropyl amine with appropriate pyridine derivatives under controlled conditions (e.g., temperature and solvent) to yield the desired compound with high purity and yield.

Typical Synthesis Pathway:

  • Starting Materials : Cyclopropyl amine and substituted pyridine derivatives.
  • Reaction Conditions : Often performed in solvents like acetonitrile at low temperatures (0 - 20°C) to optimize yield.
  • Yield : Reported yields can vary but are often around 65% to 78% depending on reaction conditions and purification methods employed.

Case Study 1: Antiviral Mechanism

In a study conducted by researchers at a leading virology institute, this compound was tested against influenza virus strains. The results indicated a significant reduction in viral titers when treated with this compound compared to control groups. The mechanism was attributed to the inhibition of viral RNA synthesis mediated by the La protein .

Case Study 2: Cancer Cell Apoptosis

A collaborative study between pharmacologists and chemists explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with varying concentrations of this compound led to increased rates of apoptosis and reduced cell viability. Further analysis indicated alterations in key apoptotic markers such as caspase activation and Bcl-2 family protein expression levels .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

I-BET151 (1H-Imidazo[4,5-c]quinoline-2(3H)-one)

  • Structure: Shares the imidazo[4,5-c]pyridine core but incorporates a quinoline extension.
  • Function : Acts as a BET bromodomain inhibitor (BETi), disrupting acetylated lysine binding in BRD4 proteins. The 3,5-dimethylisoxazole group forms critical hydrogen bonds in the Kac site, while the core interacts with hydrophobic regions of BRD4 .
  • Comparison: Unlike 1-cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one, I-BET151’s extended quinoline system enhances binding to epigenetic targets but reduces versatility in antiviral applications.

BMS-433771 (1-Cyclopropyl-3-[[1-(4-hydroxybutyl)-benzimidazol-2-yl]methyl] Derivative)

  • Structure : Modifies the parent compound by adding a benzimidazole-methyl and 4-hydroxybutyl group.
  • Function : Exhibits potent RSV inhibition (EC₅₀ = 0.02 μM) and oral bioavailability across species (e.g., 53% in mice). The hydroxybutyl group improves solubility and pharmacokinetics .
  • Comparison : The benzimidazole substitution enhances antiviral potency compared to the unmodified parent compound, demonstrating the importance of side-chain functionalization .

Structural Isomers and Substituted Derivatives

1-(Cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-one

  • Structure : Cyclopropylmethyl substituent at the 1-position instead of cyclopropyl.
  • Properties : Higher molecular weight (189.21 g/mol) and altered hydrophobicity due to the methylene spacer .

1-Methyl-6-phenyl-imidazo[4,5-b]pyridin-2-one

  • Structure : Features a phenyl group at the 6-position and a methyl group at the 1-position on an imidazo[4,5-b]pyridine core.
  • Comparison : The shift from a [4,5-c] to [4,5-b] ring fusion and phenyl substitution drastically alters biological activity, highlighting the sensitivity of pharmacological effects to structural nuances .

Key Data Table: Comparative Analysis

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Primary Activity Reference
This compound Imidazo[4,5-c]pyridine 175.19 Cyclopropyl Antiviral (RSV inhibition)
I-BET151 Imidazo[4,5-c]quinoline 337.37 Quinoline, dimethylisoxazole Epigenetic modulation
BMS-433771 Imidazo[4,5-c]pyridine 423.47 Benzimidazole, hydroxybutyl RSV inhibition
1-(Cyclopropylmethyl) analog Imidazo[4,5-c]pyridine 189.21 Cyclopropylmethyl Undisclosed
1-Methyl-6-phenyl-imidazo[4,5-b]pyridin-2-one Imidazo[4,5-b]pyridine 225.25 Phenyl, methyl Carcinogenic

Biological Activity

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (CAS No. 380605-29-8) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the human La protein with notable antiviral properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H9N3O
  • Molecular Weight : 175.19 g/mol
  • Storage Temperature : 2-8°C

Antiviral Activity

This compound has been identified as a novel inhibitor of the human La protein, which plays a critical role in viral replication. The inhibition of this protein can disrupt the lifecycle of various viruses, making it a candidate for antiviral drug development .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the imidazo[4,5-c]pyridine scaffold can significantly influence biological activity. The presence of the cyclopropyl group enhances binding affinity and selectivity towards target proteins. Studies suggest that small changes in the molecular structure can lead to substantial variations in potency against viral targets .

Study on Antiviral Efficacy

A study published in 2018 highlighted the antiviral efficacy of this compound against several viruses. The compound demonstrated significant inhibition of viral replication in vitro, with IC50 values indicating effective concentrations for therapeutic use. The mechanism was attributed to interference with viral protein synthesis mediated by the La protein .

Pharmacological Profiles

In a comparative analysis with other imidazopyridine derivatives, it was found that this compound exhibited superior activity against specific viral strains while maintaining low cytotoxicity in human cell lines. This profile suggests its potential as a lead compound for further development in antiviral therapies .

Research Findings Summary

StudyFindings
Identified as an inhibitor of human La protein with antiviral activity.
Enhanced binding affinity due to structural modifications; SAR analysis supports further development.
Significant inhibition of viral replication with low cytotoxicity; promising lead for antiviral drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions between 2-aminoimidazoles and 1,3-difunctional aliphatic precursors, as seen in analogous imidazo[1,2-a]pyrimidine syntheses. Key steps include cyclization under acidic or thermal conditions. Optimizing solvent polarity (e.g., using DMF or acetonitrile) and catalysts (e.g., cationic surfactants to enhance reaction homogeneity) can improve yields .
  • Critical Parameters : Monitor temperature (80–120°C) to avoid decarboxylation or side-product formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the target compound from imidazo[4,5-c]pyridine by-products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : ¹H and ¹³C NMR can confirm the cyclopropyl group (δ ~0.8–1.5 ppm for cyclopropyl protons) and imidazo[4,5-c]pyridine core (aromatic protons δ ~7.5–8.5 ppm).
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₉H₉N₃O).
  • IR : Stretching frequencies near 1700 cm⁻¹ confirm the lactam (C=O) group .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s electronic properties and bioactivity?

  • Structural Insights : The cyclopropyl group introduces ring strain and electron-withdrawing effects, altering the imidazo[4,5-c]pyridine core’s electron density. Computational modeling (DFT calculations) reveals enhanced π-π stacking potential with aromatic residues in enzyme binding pockets, which may improve target affinity .
  • Bioactivity Implications : In vitro assays comparing cyclopropyl-substituted analogs with non-substituted derivatives show increased inhibition of kinases (e.g., JAK2) due to improved hydrophobic interactions .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Data Analysis Framework :

Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity. Impurities like 1,3-dihydroimidazo[4,5-c]pyridine-2-one (without cyclopropyl) may skew results .

Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration variations .

Meta-Analysis : Cross-reference with PubChem BioAssay data to identify consensus trends .

Q. What strategies mitigate instability of the imidazo[4,5-c]pyridine core under acidic conditions?

  • Stabilization Approaches :

  • pH Control : Conduct reactions in buffered solutions (pH 6–7) to prevent lactam ring hydrolysis.
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to the pyridine nitrogen during synthesis, removed post-cyclization .
  • Storage : Lyophilize and store under inert gas (argon) at -20°C to minimize degradation .

Q. What computational tools predict the compound’s metabolic pathways and toxicity?

  • In Silico Methods :

  • ADMET Prediction : Use SwissADME to assess cytochrome P450 interactions and intestinal absorption. The cyclopropyl group reduces metabolic oxidation compared to bulkier substituents .
  • Toxicity Profiling : Employ ProTox-II to identify potential hepatotoxicity risks linked to imidazo[4,5-c]pyridine metabolites .

Experimental Design Considerations

Q. How to optimize regioselectivity in halogenation reactions of this compound?

  • Halogenation Protocols :

  • Electrophilic Substitution : Use N-bromosuccinimide (NBS) in DCM at 0°C to brominate the pyridine ring at the 5-position, guided by steric hindrance from the cyclopropyl group .
  • Catalytic Systems : Pd(OAc)₂/Xantphos enables selective C-H iodination at the 7-position under microwave irradiation (120°C, 30 min) .

Q. What are the key challenges in scaling up synthesis, and how are they addressed?

  • Process Chemistry :

  • By-Product Management : Implement inline FTIR to monitor imidazo[4,5-b]pyridine isomer formation during cyclization.
  • Solvent Recycling : Switch from DMF to recyclable ionic liquids (e.g., [BMIM]BF₄) to reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.